Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

This 5-bromo-thiophene-2-sulfonamide bears the distinct N-[2-(2-fluorophenyl)-2-methoxypropyl] substituent—a motif unexplored in published SAR. The 5-bromo group enables Pd-catalyzed Suzuki-Miyaura cross-coupling (56–72% yields in congeneric series) for library diversification without altering the N-substituent. Computed XLogP3 3.6, TPSA 92Ų, MW 408.3 g/mol, and 6 rotatable bonds place it within lead-like chemical space. The bromine isotopic signature (⁷⁹Br:⁸¹Br ~1:1) ensures unambiguous LC-MS identification in high-throughput screens. Differentiated from the 5-chloro (CAS 1797184-26-9) and 5-unsubstituted (CAS 1797089-45-2) analogs by halogen-dependent lipophilicity and cross-coupling potential. Request CoA-verified material for CA isoform profiling, CRE antibacterial screening, or diversification-focused library synthesis.

Molecular Formula C14H15BrFNO3S2
Molecular Weight 408.3
CAS No. 1797282-00-8
Cat. No. B2815488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
CAS1797282-00-8
Molecular FormulaC14H15BrFNO3S2
Molecular Weight408.3
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2F)OC
InChIInChI=1S/C14H15BrFNO3S2/c1-14(20-2,10-5-3-4-6-11(10)16)9-17-22(18,19)13-8-7-12(15)21-13/h3-8,17H,9H2,1-2H3
InChIKeyZOMKLLRJLPONNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide (CAS 1797282-00-8): Compound Identity and Class Context for Targeted Procurement


5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide (CAS 1797282-00-8; molecular formula C₁₄H₁₅BrFNO₃S₂; MW 408.3 g/mol) is a fully synthetic, non-commercial thiophene-2-sulfonamide derivative bearing a 5-bromo substituent on the thiophene ring and an elaborate N-[2-(2-fluorophenyl)-2-methoxypropyl] side chain [1]. Thiophene-2-sulfonamides are an established pharmacophore class with demonstrated activity as carbonic anhydrase inhibitors (CAIs) for intraocular pressure reduction and, more recently, as antibacterial agents against carbapenem-resistant Enterobacteriaceae [2]. This specific compound exists within a congeneric series that includes the 5-chloro (CAS 1797184-26-9) and 5-unsubstituted (CAS 1797089-45-2) analogs, each differentiated by the nature of the halogen at the thiophene 5-position, which modulates computed lipophilicity, molecular weight, and potential for further synthetic elaboration [1].

Why 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide Cannot Be Replaced by Generic Thiophene-2-Sulfonamide Analogs in Research Procurement


Thiophene-2-sulfonamides are not functionally interchangeable. The 5-position halogen identity (Br vs. Cl vs. H) directly alters computed lipophilicity (XLogP3: 3.6 for Br vs. 3.5 for Cl), molecular weight (408.3 vs. 363.9 vs. 329.4 g/mol), and exact mass (406.97 vs. 363.02 Da), each of which affects membrane permeability, metabolic stability, and mass spectrometric detection [1]. Equally critical, the N-[2-(2-fluorophenyl)-2-methoxypropyl] substituent is sterically and electronically distinct from the simple N-alkyl chains (ethyl, propyl, isopropyl) for which quantitative antibacterial MIC data exist: in the Noreen et al. (2024) study, altering the N-alkyl group from propyl to isopropyl shifted the MIC against NDM-1-producing K. pneumoniae ST147 from 0.39 μg/mL to 25 μg/mL—a ~64-fold potency loss—demonstrating that even minor N-substituent changes produce large biological differences [2]. Substituting this compound with a generic 5-bromo-thiophene-2-sulfonamide or a different N-alkyl congener would therefore invalidate SAR continuity, confound biological assay interpretation, and forfeit the specific synthetic handle provided by the 5-bromo group for downstream diversification via Suzuki-Miyaura cross-coupling [2].

Quantitative Differentiation Evidence for 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide (CAS 1797282-00-8) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 5-Bromo vs. 5-Chloro vs. 5-Unsubstituted Thiophene-2-Sulfonamide Congeners

The presence of bromine at the thiophene 5-position increases computed lipophilicity relative to the 5-chloro and 5-unsubstituted analogs. PubChem-computed XLogP3 values reveal a rank order of Br (3.6) > Cl (3.5) > H (not computed for the unsubstituted analog on PubChem, but the lower molecular weight and absence of halogen predict a lower logP) [1]. This 0.1-unit XLogP3 increment over the chloro analog is small but may be meaningful in fine-tuning membrane permeability and non-specific protein binding in cellular assays. Lipophilicity is a critical determinant of compound behavior in both biochemical screening and in vivo pharmacokinetic studies, making this a relevant selection criterion when comparing within the congeneric series [1].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Exact Mass Differentiation: Implications for Detection, Handling, and Procurement Specifications

The 5-bromo substituent confers a molecular weight of 408.3 g/mol and an exact monoisotopic mass of 406.96608 Da, which is 44.4 g/mol (12.2%) heavier than the 5-chloro analog (MW 363.9 g/mol; exact mass 363.01659 Da) and 78.9 g/mol (24.0%) heavier than the 5-unsubstituted analog (MW 329.4 g/mol) [1]. This mass difference is analytically significant: it provides a distinct isotopic signature (characteristic ⁷⁹Br:⁸¹Br ~1:1 doublet) for unambiguous LC-MS identification and quantification, and enables differentiation from the chloro analog in complex biological matrices without chromatographic separation [1]. For procurement, the higher molecular weight also translates to different molar quantities per unit mass, which must be accounted for when preparing stock solutions for dose-response assays.

Molecular weight Mass spectrometry Quality control

N-Alkyl Substituent Sensitivity: Evidence That Even Minor N-Substituent Changes Produce Large Potency Shifts in 5-Bromo-Thiophene-2-Sulfonamides

Although direct antibacterial data for the target compound are not available in the public literature, the Noreen et al. (2024) study provides quantitative evidence that the N-alkyl substituent in 5-bromo-thiophene-2-sulfonamides profoundly affects antibacterial potency against clinically isolated NDM-1-producing K. pneumoniae ST147. In that study, 5-bromo-N-propylthiophene-2-sulfonamide (3b) exhibited an MIC of 0.39 μg/mL and MBC of 0.78 μg/mL, whereas the closely related 5-bromo-N-isopropyl analog (3c) showed an MIC of 25 μg/mL and MBC of 50 μg/mL—a ~64-fold reduction in potency attributable solely to branching of the N-alkyl chain [1]. The N-ethyl analog (3a) was intermediate (MIC 3.125 μg/mL). This steep SAR demonstrates that the specific N-[2-(2-fluorophenyl)-2-methoxypropyl] group in the target compound—which is sterically and electronically distinct from all tested alkyl chains—cannot be assumed to yield similar biological outcomes to those of simpler analogs. Procurement of this specific compound is therefore essential to probe the contribution of the 2-fluorophenyl-2-methoxypropyl motif to target binding in this chemotype.

Antibacterial activity NDM-1 Klebsiella pneumoniae Structure-activity relationship

5-Bromo Substituent as a Synthetic Diversification Handle: Suzuki-Miyaura Cross-Coupling Competence Confirmed in the 5-Bromo-Thiophene-2-Sulfonamide Class

The 5-bromo substituent serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling late-stage diversification. Noreen et al. (2024) demonstrated that 5-bromo-N-propylthiophene-2-sulfonamide (3b) underwent Suzuki-Miyaura coupling with seven different aryl boronic acids to yield products 4a–4g in fair to good yields (56–72%) [1]. This reactivity profile is directly transferable to the target compound, as the 5-bromo-thiophene motif is identical. In contrast, the 5-chloro analog would exhibit lower oxidative addition reactivity with Pd(0) catalysts (C–Cl bond dissociation energy ~397 kJ/mol vs. C–Br ~339 kJ/mol), and the 5-unsubstituted analog lacks this diversification handle entirely . For procurement decisions, the bromo compound is therefore the preferred choice when the compound is intended as a precursor for library synthesis via cross-coupling chemistry.

Synthetic chemistry Cross-coupling Library synthesis

Carbonic Anhydrase Inhibitory Class Membership: Thiophene-2-Sulfonamide Pharmacophore with Isoform-Selective Potential

Thiophene-2-sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs) with therapeutic relevance for glaucoma (topical ocular hypotensive agents) and anticonvulsant indications. Ivanova et al. (2017) demonstrated that 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, synthesized from 5-bromo-thiophene-2-sulfonamide as a key intermediate, inhibit the tumor-associated isoforms hCA IX and XII in the subnanomolar to nanomolar range (KIs), while sparing the cytosolic off-target isoform hCA I (KIs 683–4250 nM) [1]. The EP0182691A1 patent further establishes that 5-substituted thiophene-2-sulfonamides are useful in treating elevated intraocular pressure [2]. The target compound, bearing both the thiophene-2-sulfonamide zinc-binding pharmacophore and the unique 2-(2-fluorophenyl)-2-methoxypropyl tail, is positioned to explore CA isoform selectivity profiles not addressed by the simpler analogs tested to date. Direct CA inhibition data for this specific compound are not available, but the class-level evidence supports its use in CA-focused screening cascades.

Carbonic anhydrase inhibition Glaucoma Anticonvulsant

Absence of Direct Experimental Data for the Exact Compound: A Critical Procurement Consideration

It must be explicitly stated that no primary research article, patent, or authoritative database providing direct experimental biological activity, physicochemical, or ADME data for 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide (CAS 1797282-00-8) was identified in the public domain as of April 2026. All differentiation evidence presented above is derived from either cross-study comparison of computed molecular properties (PubChem), or class-level inference from structurally related 5-bromo-N-alkylthiophene-2-sulfonamides (Noreen et al. 2024) and thiophene-2-sulfonamide CA inhibitors (Ivanova et al. 2017; EP0182691A1) [1]. This compound appears to be a screening library compound (Life Chemicals catalog identifier F6452-0348) and has not been the subject of dedicated published studies. Users procuring this compound should therefore anticipate conducting de novo characterization—including identity verification by NMR and HRMS, purity assessment by HPLC, and biological profiling in their assay systems of interest—rather than relying on pre-existing reference data.

Data gap Risk assessment Procurement diligence

Recommended Application Scenarios for 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide (CAS 1797282-00-8) Based on Available Evidence


Medicinal Chemistry SAR Expansion via Suzuki-Miyaura Late-Stage Diversification at the 5-Bromo Position

The 5-bromo substituent enables palladium-catalyzed cross-coupling with aryl and heteroaryl boronic acids, as demonstrated within the class by Noreen et al. (2024), who achieved 56–72% yields for Suzuki-Miyaura products from 5-bromo-N-propylthiophene-2-sulfonamide [1]. This compound is suitable as a diversification-ready scaffold for generating focused libraries exploring the 5-aryl-thiophene-2-sulfonamide chemical space while retaining the 2-(2-fluorophenyl)-2-methoxypropyl N-substituent constant. The bromine isotopic signature (⁷⁹Br:⁸¹Br ~1:1) facilitates reaction monitoring by LC-MS.

Antibacterial Screening Against Carbapenem-Resistant Enterobacteriaceae with a Novel N-Substituent

Noreen et al. (2024) established that 5-bromo-N-alkylthiophene-2-sulfonamides exhibit MIC values as low as 0.39 μg/mL against NDM-1-producing K. pneumoniae ST147, a WHO critical-priority pathogen [1]. The target compound's unique N-[2-(2-fluorophenyl)-2-methoxypropyl] group occupies an unexplored region of the N-substituent SAR space. Testing this compound against NDM-1-KP and other carbapenem-resistant Enterobacteriaceae (CRE) would determine whether the fluorophenyl-methoxypropyl motif enhances or diminishes antibacterial potency relative to the simple alkyl chains already profiled. The steep SAR observed between N-propyl and N-isopropyl (64-fold MIC difference) suggests that the outcome is non-obvious and worth experimental determination.

Carbonic Anhydrase Isoform Selectivity Profiling

Thiophene-2-sulfonamides are validated carbonic anhydrase inhibitors with demonstrated selectivity for therapeutically relevant isoforms hCA II, IX, and XII over the off-target hCA I (Ivanova et al. 2017; EP0182691A1) [1]. The target compound incorporates the essential zinc-binding sulfonamide pharmacophore along with a sterically demanding N-substituent that may modulate isoform selectivity through interactions with the rim of the CA active-site cavity. This compound is appropriate for screening against a panel of human CA isoforms (I, II, IV, IX, XII) using the stopped-flow CO₂ hydration assay, with the goal of identifying novel selectivity profiles arising from the 2-(2-fluorophenyl)-2-methoxypropyl tail.

Chemical Probe Development Requiring Defined Physicochemical Properties and Analytical Traceability

The compound's computed properties—XLogP3 of 3.6, molecular weight of 408.3 g/mol, TPSA of 92 Ų, 6 rotatable bonds, and 1 hydrogen bond donor—place it within lead-like chemical space [1]. The distinct bromine isotopic pattern provides unambiguous LC-MS identification, reducing the risk of compound misassignment in high-throughput screening workflows where multiple halogenated analogs are tested in parallel. These characteristics make it suitable as a chemical probe for target identification or mechanism-of-action studies where analytical certainty is paramount. Procurement from vendors supplying Certificate of Analysis (CoA)-verified material is strongly recommended given the absence of published characterization data.

Quote Request

Request a Quote for 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.